4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine

Catalog No.
S930833
CAS No.
1771260-74-2
M.F
C12H11BrN2O2
M. Wt
295.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine

CAS Number

1771260-74-2

Product Name

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine

IUPAC Name

4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

InChI

InChI=1S/C12H11BrN2O2/c1-16-10-4-3-8(5-11(10)17-2)9-6-12(13)15-7-14-9/h3-7H,1-2H3

InChI Key

AZEKMSGLAQSZFP-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC=N2)Br)OC

Currently Available Information:

There is limited information publicly available on the specific scientific research applications of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine. While vendors sell the compound , detailed research on its properties and potential applications haven't been extensively documented in scientific databases.

Future Research Potential:

  • Heterocyclic Ring: The presence of a pyrimidine ring suggests potential for applications in medicinal chemistry. Pyrimidines are a well-studied class of heterocyclic compounds with diverse biological activities .
  • Functional Groups: The bromine atom and the 3,4-dimethoxyphenyl group can influence the molecule's interaction with biological targets. Bromine can serve as a site for further chemical modifications, while the dimethoxyphenyl group might contribute to specific binding properties.

Further Exploration:

Given the limited data on current research, uncovering the scientific applications of 4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine might require further investigation. This could involve:

  • Scientific Literature Review: A comprehensive search of scientific databases like PubMed or ScienceDirect might reveal unpublished research or patents mentioning the compound.
  • Computational Studies: In-silico modeling and docking simulations could provide insights into potential interactions with biological targets.
  • Synthesis and Characterization: Experimental research would be necessary to determine the physical and chemical properties of the compound and explore its biological activity in relevant assays.

4-Bromo-6-(3,4-dimethoxyphenyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family, characterized by a bromine atom at the 4-position and a 3,4-dimethoxyphenyl group at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of a six-membered ring, making them significant in various biological and chemical applications. This compound is notable for its potential utility in medicinal chemistry due to its structural features that may influence biological activity.

The chemical reactivity of 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine can be explored through various synthetic pathways. One common reaction involving pyrimidines is electrophilic substitution, where the bromine atom can act as a leaving group, allowing for further functionalization of the pyrimidine ring. Additionally, it can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the aromatic ring. For instance, reactions with nucleophiles could yield derivatives with enhanced biological properties.

Pyrimidine derivatives are widely recognized for their biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine suggests potential interactions with biological targets such as enzymes and receptors. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cellular processes, making them candidates for drug development against various diseases .

The synthesis of 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine typically involves several steps:

  • Preparation of 5-bromopyrimidine: This can be achieved through bromination of pyrimidine derivatives.
  • Electrophilic substitution: The 5-bromopyrimidine can be reacted with an appropriate aromatic compound (such as a methoxy-substituted phenol) under acidic conditions to introduce the dimethoxyphenyl group.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

The applications of 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine span various fields:

  • Pharmaceuticals: Due to its potential biological activity, this compound may serve as a lead structure for developing new drugs targeting specific diseases.
  • Agriculture: Pyrimidine derivatives are also explored as agrochemicals for their herbicidal or fungicidal properties.
  • Material Science: Its unique electronic properties may find applications in organic electronics or photonic devices.

Interaction studies involving 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine focus on its binding affinity to biological targets. Techniques such as molecular docking and surface plasmon resonance can be employed to evaluate how this compound interacts with proteins or nucleic acids. Understanding these interactions is crucial for assessing its potential therapeutic effects and optimizing its pharmacological profile.

Several compounds share structural similarities with 4-bromo-6-(3,4-dimethoxyphenyl)pyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
4-Bromo-6-(2-methoxyphenyl)pyrimidineSimilar bromination and methoxy substitutionPotential antimicrobial activity
5-Bromo-2-(3,4-dimethoxyphenyl)pyrimidineDifferent position of brominationAnticancer properties
2-Amino-4-bromopyrimidineAmino group substitutionAntifolate activity
2-Methyl-4-bromopyrimidineMethyl substitution at position 2Antiviral activity

These compounds demonstrate variations in substituents that can significantly influence their biological properties and applications in medicinal chemistry.

XLogP3

2.8

Dates

Last modified: 08-16-2023

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